molecular formula C22H23NO5 B11007189 (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B11007189
M. Wt: 381.4 g/mol
InChI Key: AXLOOEFWOIWEAX-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound that features a benzofuran core, a pyrrolidine moiety, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzofuran core.

    Methoxyphenyl Group Addition: The methoxyphenyl groups are typically added through electrophilic aromatic substitution reactions using methoxybenzene and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure suggests it could interact with various biological pathways, offering potential treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)prop-2-enamide-5-benzofuroxan: This compound shares the methoxyphenyl group and benzofuran core but differs in its functional groups and overall structure.

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar in having the pyrrolidine and methoxyphenyl groups but lacks the benzofuran core.

Uniqueness

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is unique due to its combination of functional groups and core structures. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C22H23NO5/c1-26-18-7-5-14(11-20(18)27-2)22(25)16-13-28-19-8-6-17(24)15(21(16)19)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3

InChI Key

AXLOOEFWOIWEAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCC4)OC

Origin of Product

United States

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